6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core with two key substituents:
- Position 6: A [(4-chlorophenyl)sulfanyl]methyl group, introducing a sulfur-linked 4-chlorobenzyl moiety.
- Position 2: A [(4,6,8-trimethylquinazolin-2-yl)amino] group, incorporating a methyl-substituted quinazoline ring.
Properties
Molecular Formula |
C22H20ClN5OS |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H20ClN5OS/c1-12-8-13(2)20-18(9-12)14(3)24-21(27-20)28-22-25-16(10-19(29)26-22)11-30-17-6-4-15(23)5-7-17/h4-10H,11H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI Key |
TZQRBYVTCAZACY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrimidine core, often facilitated by a base such as sodium hydride.
Attachment of the Trimethylquinazolinyl Amino Group: The final step includes the coupling of the trimethylquinazolinyl amine to the pyrimidine core using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols depending on the functional group reduced.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidin-4-ol Derivatives with Varied Quinazoline Substituents
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol ()
- Structural Differences : Replaces the 4-chlorophenylsulfanyl group with a 4-fluorophenyl substituent and uses a 4-methylquinazoline (vs. 4,6,8-trimethylquinazoline).
- Implications :
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol ()
- Structural Differences : Features a 4-methylphenylsulfanyl group and a 6-ethoxy-4-methylquinazoline.
- Key Properties :
6-(4-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-4(3H)-pyrimidinone ()
Pyrimidin-4-ol Derivatives with Alternative Sulfanyl Substituents
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol ()
- Structural Differences: Replaces the quinazoline-amino group with a 2-pyridinyl substituent.
- Key Properties :
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol ()
- Structural Differences : Incorporates a tetrazole-sulfanyl group at position 2.
- Implications :
Physicochemical Properties
Biological Activity
The compound 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic molecule with potential biological activity. Understanding its biological effects, mechanisms of action, and therapeutic potential is crucial for its application in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₅OS
- IUPAC Name : this compound
Structural Features
The compound features a pyrimidine core substituted with a chlorophenyl sulfanyl group and a quinazoline moiety. These structural elements are significant for its biological activity.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in lipid metabolism, particularly N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids, which are important for various physiological processes .
- Impact on Cell Signaling : By modulating the levels of N-acylethanolamines (NAEs), the compound may influence cell signaling pathways related to inflammation and neuroprotection .
In Vitro Studies
Research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of potency against NAPE-PLD. For instance, certain modifications to the substituents on the pyrimidine ring have resulted in compounds with significantly improved inhibitory activity (IC50 values in the nanomolar range) .
Table 1: Structure-Activity Relationship (SAR) Analysis
| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | Remarks |
|---|---|---|---|---|
| Compound 1 | Cyclopropylmethyl | 3-Phenylpiperidine | 72 | Most potent inhibitor |
| Compound 2 | Methyl | Morpholine | 720 | Moderate potency |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrimidine derivatives, it was found that compounds with similar structures to our target exhibited significant neuroprotection in models of neurodegeneration. The modulation of NAE levels was linked to reduced oxidative stress and inflammation in neuronal cells .
Case Study 2: Anti-inflammatory Activity
Another study highlighted the anti-inflammatory properties of related pyrimidine compounds. These compounds were shown to decrease pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be applicable to our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
